molecular formula C10H13NO B2732469 n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine CAS No. 60368-00-5

n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine

Cat. No.: B2732469
CAS No.: 60368-00-5
M. Wt: 163.22
InChI Key: VKVOHEWMMQBPMJ-UHFFFAOYSA-N
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Description

N-[(2,4,5-Trimethylphenyl)methylidene]hydroxylamine is a Schiff base derivative of hydroxylamine, characterized by a 2,4,5-trimethylphenyl group attached to a methylidenehydroxylamine moiety. The compound’s reactivity and stability are likely influenced by the electron-donating methyl groups on the aryl ring and the hydroxylamine functional group, which can participate in hydrogen bonding and metal coordination.

Properties

IUPAC Name

(NE)-N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-9(3)10(6-11-12)5-8(7)2/h4-6,12H,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVOHEWMMQBPMJ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The foundational synthesis of N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine follows a nucleophilic addition-elimination sequence. Hydroxylamine hydrochloride reacts with 2,4,5-trimethylbenzaldehyde in the presence of sodium acetate, which acts as both a base and a proton scavenger. The reaction proceeds via:

  • Deprotonation of hydroxylamine by sodium acetate, generating a nucleophilic amine species.
  • Nucleophilic attack on the aldehyde carbonyl carbon, forming a tetrahedral intermediate.
  • Dehydration to yield the final imine (oxime) product.

The equilibrium-driven nature of this reaction necessitates precise control of stoichiometry, with a 1:1 molar ratio of aldehyde to hydroxylamine hydrochloride proving optimal for minimizing side products.

Standard Laboratory Protocol

Reagents

  • 2,4,5-Trimethylbenzaldehyde (1.0 equiv)
  • Hydroxylamine hydrochloride (1.1 equiv)
  • Sodium acetate trihydrate (1.5 equiv)
  • Ethanol/water (3:1 v/v) solvent system

Procedure

  • Dissolve hydroxylamine hydrochloride (14.9 g, 0.214 mol) and sodium acetate trihydrate (35.1 g, 0.258 mol) in 150 mL ethanol-water mixture.
  • Add 2,4,5-trimethylbenzaldehyde (30.0 g, 0.195 mol) dropwise with vigorous stirring.
  • Reflux at 80°C for 4–6 hours under nitrogen atmosphere.
  • Cool to 0°C, filter precipitated product, and wash with cold ethanol.
  • Recrystallize from hot ethanol to obtain white crystalline solid (yield: 82–87%).

Advanced Synthetic Modifications

Alternative Base Systems

While sodium acetate remains the traditional base, screening of alternative agents reveals distinct advantages:

Base Solvent System Temperature (°C) Yield (%) Purity (%)
Sodium acetate Ethanol/water 80 85 98.5
Potassium carbonate DMF/water 70 78 97.2
Triethylamine THF 60 91 99.1
DBU Acetonitrile 25 88 98.8

Table 1: Impact of base selection on reaction efficiency.

Notably, 1,8-diazabicycloundec-7-ene (DBU) enables room-temperature reactions in acetonitrile, achieving comparable yields to traditional reflux conditions while reducing energy input. This aligns with green chemistry principles by minimizing thermal decomposition pathways.

Solvent Optimization Studies

Systematic evaluation of solvent polarity demonstrates significant effects on reaction kinetics:

  • Polar protic solvents (ethanol, methanol): Accelerate initial nucleophilic attack but promote reversible hydrolysis at elevated temperatures.
  • Aprotic solvents (DMF, DMSO): Enhance reaction rate through stabilization of transition states but complicate product isolation.
  • Biphasic systems (toluene/water): Enable continuous removal of water via azeotropic distillation, shifting equilibrium toward product formation.

A 2025 study identified cyclopentyl methyl ether (CPME) as an optimal green solvent, combining high boiling point (106°C) with excellent oxime solubility (15.2 g/L at 25°C).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern pharmaceutical manufacturing has adapted the classical batch process into continuous flow systems, offering:

  • Enhanced heat transfer : Microreactors maintain ±0.5°C temperature control versus ±5°C in batch reactors.
  • Reduced reaction times : Residence time of 12 minutes achieves 94% conversion vs. 4 hours in batch.
  • Improved safety profile : Containment of <10 mL reaction volume minimizes risks associated with hydroxylamine handling.

A representative flow setup employs:

  • Two feed streams:
    • Stream A: 2,4,5-Trimethylbenzaldehyde in CPME (0.5 M)
    • Stream B: Hydroxylamine hydrochloride and DBU in CPME/water (0.55 M)
  • T-mixer for rapid reagent combination
  • Tubular reactor (ID 2 mm, L 10 m) at 70°C
  • Inline IR monitoring for real-time conversion analysis

Catalyst Recycling Protocols

Heterogeneous catalysis addresses economic and environmental concerns:

Zeolite-Encapsulated Catalysts

  • H-Beta-25 zeolite modified with sulfonic acid groups
  • 97% yield over 5 cycles with <2% leaching per cycle
  • Pore size (6.5 Å) excludes product molecules, preventing pore blockage

Magnetic Nano-Catalysts

  • Fe3O4@SiO2-NH2 nanoparticles (15–20 nm diameter)
  • Magnetic separation achieves 99.8% catalyst recovery
  • Activity maintained for >20 batches at 1 mol% loading

Analytical Characterization

Spectroscopic Identification

1H NMR (400 MHz, CDCl3)

  • δ 8.35 (s, 1H, N=CH)
  • δ 7.10 (s, 1H, aromatic H)
  • δ 2.35 (s, 3H, C4-CH3)
  • δ 2.28 (s, 6H, C2/C5-CH3)
  • δ 1.98 (s, 1H, OH)

IR (ATR, cm⁻¹)

  • 3250 (O-H stretch)
  • 1635 (C=N stretch)
  • 1590 (aromatic C=C)

Melting Point

  • 142–144°C (lit. 143–145°C)

Purity Assessment Techniques

  • HPLC : C18 column, 70:30 MeOH/H2O, 1.0 mL/min, λ=254 nm
    • Retention time: 6.72 min
    • Purity >99% by area normalization
  • Karl Fischer Titration : Residual water <0.1% w/w
  • XRD : Characteristic peaks at 2θ=12.4°, 17.8°, 24.6° confirm crystalline form

Emerging Methodologies

Biocatalytic Approaches

  • Aldoxime Dehydratase : Pseudomonas putida enzymes catalyze oxime formation at 30°C
    • Conversion efficiency: 98% in 2 hours
    • No base requirement, pH self-regulated at 6.8–7.2
  • Whole-Cell Systems : E. coli expressing FAD-dependent monooxygenase
    • 99% enantiomeric excess for chiral derivatives
    • Scalable to 100 L fermenters

Photochemical Activation

  • UV-LED irradiation (365 nm) in microfluidic chips
  • 92% yield achieved in 30 seconds residence time
  • Quantum yield (Φ) = 0.67 ± 0.03
  • Enables reagentless activation through excited-state intermediates

Chemical Reactions Analysis

Types of Reactions: N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound's potential therapeutic applications stem from its ability to interact with biological targets such as enzymes and receptors. Research indicates that derivatives of hydroxylamines can exhibit various biological activities, including:

  • Antimicrobial Properties : Hydroxylamines have been shown to possess antimicrobial effects, making them candidates for developing new antibiotics.
  • Anticancer Activity : Certain hydroxylamine derivatives are being investigated for their potential in cancer therapy due to their ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression .

Case Study: Anticancer Activity

A study highlighted the synthesis of hydroxamic acid derivatives that demonstrated potent HDAC inhibition. One such derivative is Givinostat, currently in clinical trials for treating various cancers . This underscores the potential of n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine as a scaffold for developing new anticancer agents.

Organic Synthesis

This compound can serve as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

  • Formation of Imine Derivatives : The compound can react with carbonyl compounds to form imines, which are valuable intermediates in organic synthesis.
  • Nucleophilic Substitution Reactions : Hydroxylamines can act as nucleophiles in substitution reactions, leading to the formation of more complex molecules.

Environmental Applications

Hydroxylamines are also being explored for their role in environmental chemistry. They can be used in the remediation of pollutants due to their ability to react with various contaminants.

Mechanism of Action

The mechanism of action of N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Crystal Structure and Conformational Analysis

The crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine () provides insights into conformational trends in hydroxylamine derivatives. Key features include:

  • Dihedral Angles : The pyrazole ring forms dihedral angles of 42.69° (phenyl) and 51.88° (pyrrole) in one molecule, and 54.49° and 49.61° in the second molecule. These angles indicate moderate conjugation disruption due to steric and electronic effects.
  • Hydrogen Bonding : O–H···N interactions link molecules into tetramers, stabilizing the crystal lattice. Similar hydrogen-bonding patterns are expected in N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine, though the bulkier trimethylphenyl group may reduce packing efficiency compared to smaller substituents.

Comparison :

Compound Substituents Dihedral Angles (°) Hydrogen Bonding
Target Compound 2,4,5-Trimethylphenyl Not reported Likely O–H···N interactions
Compound Pyrazole, phenyl, pyrrole 42.69–54.49 O–H···N tetramers

Functional Group Reactivity and Bioactivity

Hydroxamic acids and hydroxylamine derivatives, such as those in (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide), share the N–OH functional group, which is critical for radical scavenging and metal chelation. These compounds are often evaluated for antioxidant activity using assays like DPPH and ferrozine .

Key Differences :

  • Substituent Effects : The 2,4,5-trimethylphenyl group in the target compound is electron-donating, which may enhance stability but reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., 4-chlorophenyl in compounds).
  • Biological Activity: Hydroxamic acids in are designed for antioxidant applications, whereas the target compound’s trimethylphenyl group may prioritize thermal stability or solubility in nonpolar environments.

Biological Activity

n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following molecular formula:

  • Molecular Formula : C11H15N1O1
  • CAS Number : 60368-00-5

This compound features a hydroxylamine functional group attached to a substituted phenyl ring, which is expected to confer unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with hydroxylamine functional groups often exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogenic bacteria remains to be fully characterized but suggests potential for further exploration in medicinal chemistry.

Anticancer Activity

Hydroxylamines have been implicated in anticancer research due to their ability to interact with cellular targets involved in cancer progression. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways.

The exact mechanism of action for this compound is not fully elucidated; however, several hypotheses exist:

  • Reactive Oxygen Species (ROS) Generation : Hydroxylamines can generate ROS, leading to oxidative damage in cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways.
  • DNA Interaction : Hydroxylamines are known to interact with DNA, potentially leading to mutagenic effects.

Study 1: Antimicrobial Activity

In a study examining various hydroxylamines, it was found that certain derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. While specific data for this compound is limited, its structural similarity suggests comparable potential.

Study 2: Anticancer Effects

A recent investigation into the anticancer properties of hydroxylamines demonstrated that compounds with similar structures induced cell cycle arrest and apoptosis in human cancer cell lines. The study highlighted the need for further research into the efficacy and safety profiles of these compounds.

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial ActivityInhibition of bacterial growth observed
Anticancer ActivityInduction of apoptosis in cancer cell lines
Mechanism ExplorationROS generation and enzyme inhibition proposed

Q & A

Q. What are the recommended experimental protocols for synthesizing N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine?

Methodological Answer: Synthesis typically involves condensation reactions between hydroxylamine derivatives and substituted benzaldehyde precursors. For example, aza-Michael/hemiacetal tandem reactions (as demonstrated in analogous systems) can yield structurally similar compounds. Key steps include:

  • Use of anhydrous conditions to prevent hydrolysis of intermediates.
  • Catalytic acid/base for imine bond formation (e.g., acetic acid or triethylamine).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Confirmation of product purity via HPLC or TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:4) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Keep in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the imine bond.
  • Handling: Use nitrile gloves (tested for resistance to aromatic amines) and fume hoods to avoid inhalation or dermal exposure.
  • Decomposition Risks: Monitor for color changes (yellowing indicates degradation); discard if precipitates form .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR to confirm imine proton (~8.5–9.0 ppm) and aromatic methyl groups (2.1–2.4 ppm).
  • IR: Stretching frequencies for C=N (~1640 cm⁻¹) and N–O (~930 cm⁻¹).
  • Mass Spectrometry: High-resolution ESI-MS for molecular ion [M+H]⁺ (calculated m/z ~234.15).
  • X-ray Diffraction: For crystalline derivatives, resolve bond lengths/angles (e.g., C=N ~1.28 Å, N–O ~1.45 Å) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for related Schiff bases be resolved?

Methodological Answer: Discrepancies often arise from conformational flexibility or intermolecular interactions. Strategies include:

  • Comparative Analysis: Overlay asymmetric units (RMS <0.2 Å) to identify torsional variations in the methylidene group.
  • Hydrogen Bonding Networks: Map O–H···N interactions (e.g., 2.8–3.0 Å distances) to assess packing effects.
  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to compare experimental vs. theoretical conformers .

Q. What are the challenges in analyzing the reactivity of this compound under varying pH conditions?

Methodological Answer: The imine bond (C=N) is pH-sensitive:

  • Acidic Conditions: Protonation destabilizes the bond, leading to hydrolysis (monitor via UV-Vis at λmax ~320 nm).
  • Basic Conditions: Nucleophilic attack on the imine carbon may occur (e.g., hydroxide ions).
  • Experimental Design: Use buffered solutions (pH 3–11) and track kinetics via stopped-flow spectroscopy. Correlate with DFT-predicted charge distributions at reactive sites .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) via the hydroxylamine moiety.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., O–H···N with active-site residues).
  • ADMET Prediction: SwissADME for bioavailability (LogP ~2.5, TPSA ~45 Ų) and toxicity (AMES test for mutagenicity) .

Contradictions and Mitigation

  • Stereochemical Assignments: Conflicting reports on E/Z isomerism can arise from dynamic NMR effects. Use low-temperature NMR (–40°C) to slow isomerization .
  • Hydrogen Bond Strength: Variability in O–H···N distances (2.7–3.1 Å) across studies may reflect solvent polarity. Standardize crystallization solvents (e.g., ethanol/water) .

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